molecular formula C24H16N3NaO3S B047233 Fluorescent brightener 46 CAS No. 6416-68-8

Fluorescent brightener 46

Cat. No. B047233
CAS RN: 6416-68-8
M. Wt: 449.5 g/mol
InChI Key: PCNRQYHSJVEIGH-ASTDGNLGSA-M
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Description

Synthesis Analysis

Fluorescent brighteners of the benzoxazole type, closely related to Fluorescent Brightener 46, are synthesized using a simple reaction involving polyphosphoric acid, resulting in compounds characterized by proton NMR and UV spectrum analysis. This synthesis process underscores the chemical adaptability and efficiency in producing brighteners for specific applications, such as polyester fibers (S. Um, 2007).

Molecular Structure Analysis

The molecular structures of fluorescent brighteners significantly impact their optical properties. For instance, the introduction of the ethylenic linkage into a heterocyclic ring enhances the quantum efficiency and photochemical stability of the fluorophore. This structural optimization is evident in the development of highly fluorescent indicators with increased brightness and improved selectivity for specific applications (G. Grynkiewicz, M. Poenie, Roger Y. TsienB, 1985).

Chemical Reactions and Properties

The chemical reactivity and properties of fluorescent brighteners, such as their ability to undergo specific reactions or bind to substrates, are key to their functionality. For instance, novel fluorescent dyes based on boron-dipyrromethene (BDP) demonstrate vivid colors, sharp emission, and good photostabilities, superior to many existing fluorescent dyes. These properties are crucial for their application in various fields, including bioimaging and molecular probes (K. Umezawa et al., 2008).

Physical Properties Analysis

The physical properties of fluorescent brighteners, such as photoluminescence quantum yields, extinction coefficients, and photostabilities, are fundamental to their effectiveness. Multicolor bandgap fluorescent carbon quantum dots (MCBF-CQDs) exemplify advances in this area, offering quantum yields up to 75% and representing a significant improvement for applications like electroluminescent light-emitting diodes (Fanglong Yuan et al., 2023).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances and stability under various conditions, play a critical role in the application and longevity of fluorescent brighteners. The synthesis of polymerizable 1,8-naphthalimide derivatives for use as fluorescent brighteners highlights the importance of chemical versatility and compatibility with different substrates for enhancing the functionality of materials like polyamide fabrics (I. Grabchev, T. Konstantinova, 1997).

Safety And Hazards

Fluorescent brightener 46 can cause serious eye irritation . It is harmful if inhaled and may form combustible dust concentrations in air . Chronic exposure may cause nausea and vomiting, higher exposure causes unconsciousness .

Future Directions

The use of optical brightening agents in the textile chemical processing is rapidly gaining globally recognition because of their non-toxic and eco-friendly characteristics . The use and application of different types of Optical Brightening Agents (OBAs) or Fluorescent Whitening Agents (FWAs) in the textile industry to improve the whiteness of textiles is highlighted .

properties

IUPAC Name

sodium;5-benzo[e]benzotriazol-2-yl-2-[(E)-2-phenylethenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O3S.Na/c28-31(29,30)23-16-20(14-12-19(23)11-10-17-6-2-1-3-7-17)27-25-22-15-13-18-8-4-5-9-21(18)24(22)26-27;/h1-16H,(H,28,29,30);/q;+1/p-1/b11-10+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNRQYHSJVEIGH-ASTDGNLGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)N3N=C4C=CC5=CC=CC=C5C4=N3)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)N3N=C4C=CC5=CC=CC=C5C4=N3)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001034783
Record name (E)-5-(2H-Naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)benzenesulfonic acid sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001034783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluorescent brightener 46

CAS RN

6416-68-8, 56776-27-3
Record name C.I. 40645
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006416688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluorescent brightener 46
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056776273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (E)-5-(2H-Naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)benzenesulfonic acid sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001034783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 4-(2H-naphtho[1,2-d]triazol-2-yl)stilbene-2-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.483
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUORESCENT BRIGHTENER 46
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI4R8E715N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JR Fitch - 1994 - semspub.epa.gov
The study area, which is located on the west side of the city of Bloomington in Monroe County, Indiana (Figure 1.), includes the drainage of the groundwater basin that contains the …
Number of citations: 2 semspub.epa.gov
HS Freeman, GN Mock - Handbook of industrial chemistry and …, 2012 - Springer
It is difficult if not impossible to determine when mankind first systematically applied color to a textile substrate. The first colored fabrics were probably nonwoven felts painted in imitation …
Number of citations: 14 link.springer.com

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